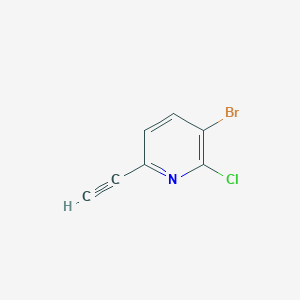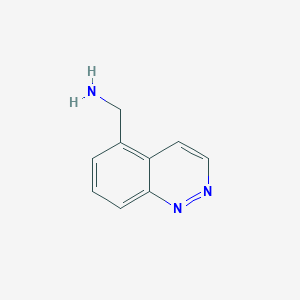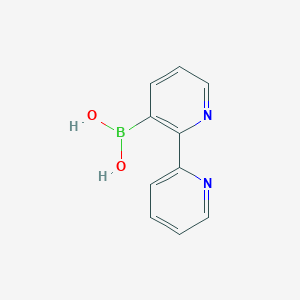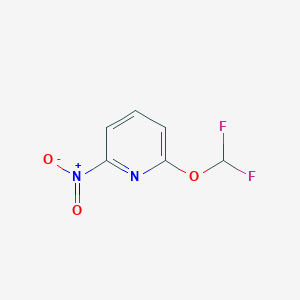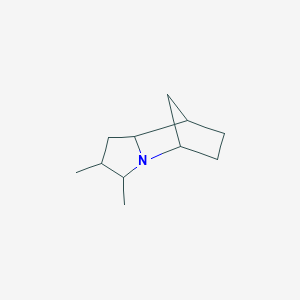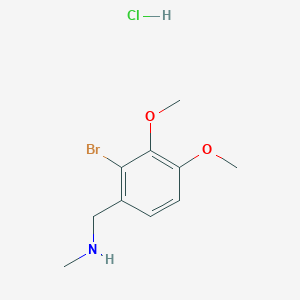
2,3,5-Trichloro-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloro-6-methylaniline is an organic compound with the molecular formula C7H6Cl3N It is a derivative of aniline, where three chlorine atoms and one methyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-methylaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine. The final step often involves halogenation to introduce the chlorine atoms .
Industrial Production Methods: Industrial production methods for this compound may involve the use of diazotization reactions, followed by reduction and halogenation. These methods are designed to be efficient, cost-effective, and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Trichloro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as iron powder or catalytic hydrogenation.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
2,3,5-Trichloro-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloro-6-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the amine group play crucial roles in its binding affinity and reactivity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
2,3,5-Trichloroaniline: Similar structure but lacks the methyl group.
2,4,6-Trichloroaniline: Different substitution pattern on the benzene ring.
2,3,5-Trichlorotoluene: Similar substitution but with a toluene backbone instead of aniline
Uniqueness: 2,3,5-Trichloro-6-methylaniline is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C7H6Cl3N |
|---|---|
Poids moléculaire |
210.5 g/mol |
Nom IUPAC |
2,3,5-trichloro-6-methylaniline |
InChI |
InChI=1S/C7H6Cl3N/c1-3-4(8)2-5(9)6(10)7(3)11/h2H,11H2,1H3 |
Clé InChI |
YGZAHXHVVWVSQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1Cl)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


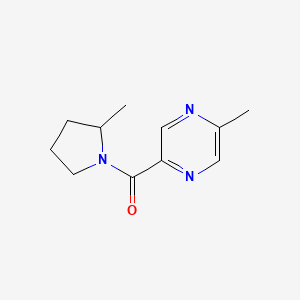
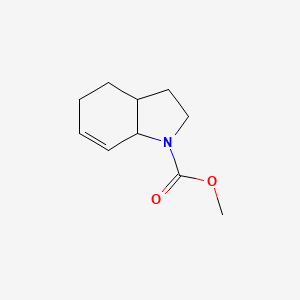
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)


